molecular formula C17H14FNO B3171182 3-Fluoro-4-(1-naphthylmethoxy)aniline CAS No. 946663-88-3

3-Fluoro-4-(1-naphthylmethoxy)aniline

Cat. No.: B3171182
CAS No.: 946663-88-3
M. Wt: 267.3 g/mol
InChI Key: FMKPLNMNUUDZRZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1-naphthylmethoxy)aniline is a fluorinated aniline derivative featuring a naphthylmethoxy substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its structure combines aromatic bulk (naphthyl group) with electron-withdrawing fluorine, influencing both physicochemical properties and biological interactions .

Properties

IUPAC Name

3-fluoro-4-(naphthalen-1-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c18-16-10-14(19)8-9-17(16)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKPLNMNUUDZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1-naphthylmethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 1-naphthylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Steps: The 1-naphthylmethanol is first converted to its corresponding chloride using thionyl chloride. This intermediate is then reacted with 3-fluoroaniline in the presence of a base to yield 3-Fluoro-4-(1-naphthylmethoxy)aniline.

Industrial Production Methods

While specific industrial production methods for 3-Fluoro-4-(1-naphthylmethoxy)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1-naphthylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Fluoro-4-(1-naphthylmethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1-naphthylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following analogs differ in the substituent attached to the aniline ring, enabling comparative analysis of key properties:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Solubility (Organic Solvents) Notable Features
3-Fluoro-4-(1-naphthylmethoxy)aniline 1-Naphthylmethoxy C₁₇H₁₄FNO 279.30 Not reported Likely moderate High aromatic bulk
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline 1-Methylpyrazole-4-ylmethoxy C₁₁H₁₂FN₃O 221.24 Not reported Ethanol, chloroform Heterocyclic substituent
3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Pyridin-4-ylmethoxy C₁₂H₁₁FN₂O 218.23 Not reported Not reported Polar pyridine ring
3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline Tetrahydrofuran-2-ylmethoxy C₁₁H₁₄FNO₂ 211.23 61–62 Ethanol, dichloromethane Aliphatic, polar substituent
3-Fluoro-4-(trifluoromethoxy)aniline Trifluoromethoxy C₇H₅F₄NO 195.11 Not reported Not reported Strong electron-withdrawing group

Physicochemical Properties

  • Aromatic vs. Aliphatic Substituents: The naphthylmethoxy group in the parent compound enhances lipophilicity and steric bulk, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility . Tetrahydrofuranmethoxy (aliphatic) analogs exhibit lower molecular weights (211.23 vs. 279.30) and higher polarity, likely improving solubility in polar solvents .
  • Fluorine at the 3-position in all analogs contributes to electronegativity, affecting resonance and dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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